3-(BENZENESULFONYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c24-17-12-10-16(11-13-17)14-15-25-21-19-8-4-5-9-20(19)29-22(26-21)23(27-28-29)32(30,31)18-6-2-1-3-7-18/h1-13H,14-15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNLFQIXPJOCPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonation reaction, typically using benzenesulfonyl chloride and a base such as pyridine.
Attachment of the Chlorophenyl Ethyl Group: This step involves the alkylation of the triazoloquinazoline core with a chlorophenyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group or the chlorophenyl ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or quinazoline derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoloquinazolines.
Scientific Research Applications
3-(BENZENESULFONYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors and altering their signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structure Variations
Thieno-Fused vs. Aryl-Fused Triazolopyrimidines
- Thieno-fused triazolopyrimidines (e.g., thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines) exhibit superior anticancer activity compared to aryl-fused analogs like triazoloquinazolines . Example: Thieno derivatives showed growth inhibition (GP = 81.85%) against Renal Cancer UO-31 cells, whereas triazoloquinazolines like 6a–c were less active .
- Implication: The triazoloquinazoline core in the target compound may have reduced activity compared to thieno-fused systems unless compensated by substituents.
Substituent Modifications
Sulfonyl Group Variations
3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl] Analogs (): Bromine substituent increases molecular weight and polarizability compared to benzene sulfonyl. Example: 895649-09-9 (C25H19BrN6O2S) has a higher molecular weight (547.43 g/mol) than the target compound .
3-(4-Methylphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl] Analogs (): Methylphenyl group reduces electron-withdrawing effects compared to benzenesulfonyl.
Chlorophenyl Chain Modifications
7-Chloro-N-(4-Isopropylphenyl) Analogs ():
- 7-Chloro substituent on the quinazoline core may enhance halogen bonding with biological targets.
- Isopropyl group on the phenyl ring increases steric bulk compared to the target’s 4-chlorophenethyl chain .
N-(4-Chlorophenyl)-2-Aminoethyl Triazolopyrimidines (): Compounds like 97 (40% yield) feature simpler ethylamine chains without sulfonyl groups, showing moderate Plasmodium falciparum inhibition .
Biological Activity
The compound 3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H18ClN5O2S
- Molecular Weight : 415.91 g/mol
- CAS Number : 337923-29-2
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an antihypertensive agent and its role in inhibiting various enzymes linked to metabolic disorders.
Antihypertensive Activity
Research indicates that compounds within the quinazoline family exhibit significant antihypertensive effects. A study involving derivatives similar to our compound demonstrated that they effectively reduced blood pressure in spontaneously hypertensive rats (SHR). The mechanism is believed to involve the inhibition of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure.
Enzyme Inhibition
The compound has shown promise as an inhibitor of several key enzymes:
- α-Glucosidase : Important for carbohydrate metabolism; inhibition can lead to lower blood glucose levels.
- COX-2 : Involved in inflammation; inhibition may provide anti-inflammatory benefits.
Study 1: Antihypertensive Activity
A series of triazoloquinazoline derivatives were synthesized and tested for their antihypertensive properties. Among these, certain derivatives exhibited a more pronounced effect than standard medications like prazocin. The study highlighted the importance of structural modifications in enhancing pharmacological efficacy .
Study 2: Enzyme Inhibition Profile
In vitro assays were conducted to evaluate the inhibitory effects on α-glucosidase and COX-2. The results indicated that derivatives with specific substitutions on the quinazoline ring significantly improved inhibitory activity. For instance, compounds with a 4-chlorobenzyl moiety showed enhanced potency against α-glucosidase compared to their unsubstituted counterparts .
Comparative Data Table
The biological activities of this compound are attributed to its ability to interact with specific receptors and enzymes:
- ACE Inhibition : Reduces the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure.
- Enzyme Interaction : The triazole ring enhances binding affinity to target enzymes like α-glucosidase and COX-2.
Q & A
Q. What comparative analyses distinguish this compound from structurally related analogs?
- Methodological Answer : Table 1 compares key analogs:
| Compound | Structural Variation | Biological Activity (IC₅₀, nM) | Selectivity Index |
|---|---|---|---|
| Target compound | Benzenesulfonyl, 4-chlorophenethyl | 12.3 (EGFR) | 8.5 |
| 3-(3-Methylphenyl) analog | Methylphenyl at C-3 | 45.7 (EGFR) | 3.2 |
| 2-(Trifluoromethoxy) analog | Trifluoromethoxy at C-2 | 28.9 (PDGFR) | 5.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
